3-(3-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-(3-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that features a thienopyridine core structure. This compound is notable for its incorporation of fluorine atoms, which can significantly influence its chemical properties and biological activities. The presence of both fluorophenyl and trifluoromethyl groups makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-5-oxo-7-(trifluoromethyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of palladium catalysts and boron reagents .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for transmetalation, and various oxidizing and reducing agents . The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3-(3-Fluorophenyl)-5-oxo-7-(trifluoromethyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-5-oxo-7-(trifluoromethyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, making it a potent inhibitor or activator of specific biological pathways . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)pyridine-2-carboxylic Acid
- 3-Fluoro-2-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine-3-carboxylic Acid
Uniqueness
Compared to these similar compounds, 3-(3-fluorophenyl)-5-oxo-7-(trifluoromethyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is unique due to its thienopyridine core structure and the specific arrangement of fluorine atoms. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H9F4NO3S |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H9F4NO3S/c16-7-3-1-2-6(4-7)10-11-12(24-13(10)14(22)23)8(15(17,18)19)5-9(21)20-11/h1-4,8H,5H2,(H,20,21)(H,22,23) |
InChI Key |
XSJJXJMODYQWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC(=CC=C3)F)NC1=O)C(F)(F)F |
Origin of Product |
United States |
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